1-(2-Methylphenyl)cyclopentanamine
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Overview
Description
1-(2-Methylphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17N It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions typically include:
Temperature: Room temperature to reflux
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Key parameters include:
Pressure: Elevated hydrogen pressure
Catalyst: Nickel or palladium-based catalysts
Purification: Distillation or recrystallization
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-methylphenylcyclopentanone or 2-methylphenylcyclopentanoic acid.
Reduction: Cyclopentylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(2-Methylphenyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Cyclopentanamine: A simpler analog without the 2-methylphenyl group.
2-Methylphenylamine: Lacks the cyclopentane ring.
1-Phenylcyclopentanamine: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)cyclopentanamine is unique due to the presence of both the cyclopentane ring and the 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
75095-81-7 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3 |
InChI Key |
PKYMSRQFIIFDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)N |
Origin of Product |
United States |
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